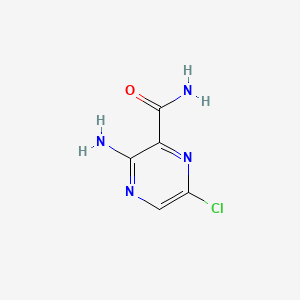

3-Amino-6-chloropyrazine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-6-chloropyrazine-2-carboxamide is a chemical compound with the CAS Number: 1125-56-0 and a molecular weight of 172.57 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 3-Amino-6-chloropyrazine-2-carboxamide and its derivatives has been discussed in several papers . For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of 3-benzylaminopyrazine-2-carboxamides .Molecular Structure Analysis

The molecular structure of 3-Amino-6-chloropyrazine-2-carboxamide is represented by the linear formula C5H5ClN4O . The InChI code for this compound is 1S/C5H5ClN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H, (H2,7,9)(H2,8,11) .Physical And Chemical Properties Analysis

3-Amino-6-chloropyrazine-2-carboxamide is a solid substance . It has a molecular weight of 172.57 . The compound has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 0.67 .科学研究应用

Antimicrobial Applications

3-Amino-6-chloropyrazine-2-carboxamide has been used in the synthesis of novel pyrazinamide derivatives, which have shown promising antimicrobial properties . For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides. Four of these compounds demonstrated in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide .

Antitubercular Activity

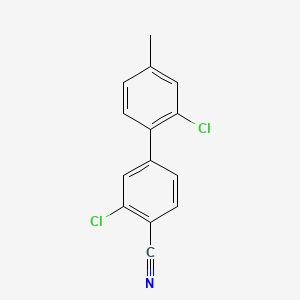

Certain derivatives of 3-Amino-6-chloropyrazine-2-carboxamide have shown significant antitubercular activity. For example, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were found to be highly effective against Mycobacterium tuberculosis H37Rv, with MIC values of 12.5 μg·mL −1 .

Antibacterial Activity

3-Amino-6-chloropyrazine-2-carboxamide and its derivatives have also been studied for their antibacterial properties. The compound 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was found to be particularly active against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values of 7.81 μM and 15.62 μM respectively .

Cytotoxicity Studies

The cytotoxicity of 3-Amino-6-chloropyrazine-2-carboxamide and its derivatives has been evaluated in vitro using the HepG2 cell line. However, no significant toxicity was detected .

Molecular Docking Studies

Molecular docking studies have been conducted with 3-Amino-6-chloropyrazine-2-carboxamide and its derivatives to investigate their potential targets. For instance, compound 9a was docked to several conformations of the enoyl-ACP-reductase of Mycobacterium tuberculosis. In some cases, it was capable of H-bond interactions, typical for most of the known inhibitors .

Synthesis of Novel Compounds

3-Amino-6-chloropyrazine-2-carboxamide serves as a key intermediate in the synthesis of novel compounds. For example, aminodehalogenation reactions with variously substituted benzylamines carried out under different conditions have led to the formation of a series of fifteen 3-benzylaminopyrazine-2-carboxamides .

安全和危害

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

3-amino-6-chloropyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLKALFVUYUKGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676904 |

Source

|

| Record name | 3-Amino-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-chloropyrazine-2-carboxamide | |

CAS RN |

1125-56-0 |

Source

|

| Record name | 3-Amino-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)

![(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B597601.png)

![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)

![(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol](/img/structure/B597615.png)